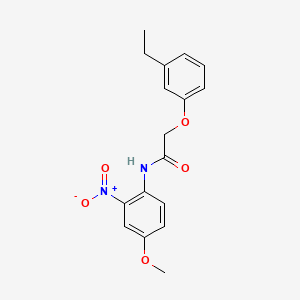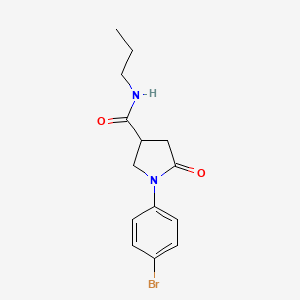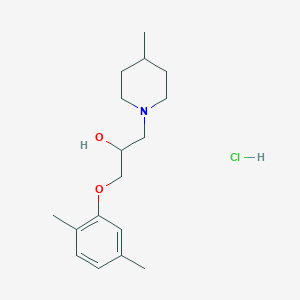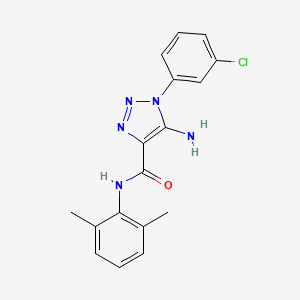
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline, also known as TPTQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes in living organisms.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its biological effects by scavenging ROS and inhibiting the expression of pro-inflammatory cytokines. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has also been shown to modulate the activity of various enzymes and signaling pathways involved in cellular processes such as apoptosis and autophagy.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models of neurodegenerative diseases. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which allows for the investigation of various biochemical and physiological processes. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is its potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary when using 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline in experiments.
Orientations Futures
There are several future directions for research involving 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline. One potential avenue of research is the development of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline-based fluorescent probes for the detection of ROS in living cells. Another potential area of research is the investigation of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline's potential as a therapeutic agent for neurodegenerative diseases and cancer. Furthermore, the development of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with unique properties that make it a valuable tool for investigating various biochemical and physiological processes. Its antioxidant, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of therapeutic agents for various diseases. However, further research is needed to fully understand the mechanism of action of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves the reaction of 4-phenyl-1,2,3,4-tetrahydroquinoline with 2,2,4-trimethylpentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism to produce 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline as a yellow crystalline solid. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been used in various scientific research studies due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects in vitro and in vivo. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. Furthermore, 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of various other compounds with potential biological activities.
Propriétés
IUPAC Name |
1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-5-6-16-21(25)24-20-15-11-10-14-19(20)23(4,17-22(24,2)3)18-12-8-7-9-13-18/h7-15H,5-6,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJFLQJQNTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)
![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
